
toxicological profile and safety assessment of
alpha-pinene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: alpha-Pinene

Cat. No.: B124742 Get Quote

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Alpha-
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Executive Summary: A Molecule of Duality
Alpha-pinene (α-pinene), a bicyclic monoterpene, is the most widely distributed terpene in

nature, primarily recognized for the characteristic aroma of pine trees.[1][2] Its prevalence in

essential oils, fragrances, industrial solvents, and as a food flavoring agent results in

widespread human exposure through inhalation, dermal contact, and oral ingestion.[3][4][5]

While often associated with therapeutic benefits such as anti-inflammatory and neuroprotective

effects, a comprehensive understanding of its toxicological profile is paramount for researchers,

scientists, and drug development professionals.[6][7] This guide provides a detailed

examination of the toxicokinetics, toxicological endpoints, and safety assessment of α-pinene,

moving beyond a simple data summary to explain the mechanistic underpinnings of its

biological interactions. The central theme that emerges is one of duality: a generally low-toxicity

parent compound that can be metabolized into reactive intermediates, such as α-pinene oxide,

which drive specific toxicological concerns, particularly genotoxicity.[3][8]

Physicochemical Identity and Characteristics
Understanding the fundamental physicochemical properties of α-pinene is the logical starting

point for any toxicological assessment, as these characteristics govern its environmental fate,

absorption, and distribution in biological systems.
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Table 1: Physicochemical Properties of Alpha-Pinene

Property Value Source(s)

Chemical Formula C₁₀H₁₆ [1][9]

Molecular Weight 136.23 g/mol [1][9]

Appearance Clear, colorless liquid [2][9]

Odor
Characteristic turpentine/pine

odor
[1]

Boiling Point 155-156 °C [1][2][9]

Melting Point -64 °C [9]

Flash Point 31-33 °C (88-91 °F) [1][9]

Density ~0.858 g/cm³ at 20°C [1][9]

Water Solubility Very low (~2.49 mg/L at 25°C) [1][10]

Log Kow (Octanol-Water

Partition Coefficient)
4.37 - 4.83 [11]

| Vapor Pressure | 633 Pa |[4] |

The high Log Kow value indicates significant lipophilicity, predicting that α-pinene will readily

partition into fatty tissues and cross biological membranes, a key factor in its distribution and

potential for accumulation.[4][12] Its high vapor pressure and low water solubility mean that

inhalation is a primary route of exposure, and the compound will predominantly exist in the air

rather than aqueous environments.[4]

Toxicokinetics: The Journey Through the Body
(ADME)
The biological effect of any xenobiotic is dictated by its absorption, distribution, metabolism,

and excretion (ADME). For α-pinene, its lipophilicity is the defining feature of its kinetic profile.
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Absorption
Inhalation: This is a highly efficient route. Studies in human volunteers exposed to α-pinene

vapor demonstrated a relative pulmonary uptake of approximately 60-66%.[10][12] The

amount absorbed increases linearly with the exposure concentration.[12]

Oral: While used as a flavoring agent, gastrointestinal absorption has been found to be

relatively low in cases of high-dose ingestion, though systemic effects are still observed.[13]

Rapid metabolism likely contributes to this profile.[14]

Dermal:Ex vivo studies using human skin showed that α-pinene is absorbed rapidly into the

stratum corneum and viable epidermis, but it does not readily permeate across the skin into

the receptor medium, suggesting dermal absorption is less significant than inhalation for

systemic exposure.[13]

Distribution
Following absorption, α-pinene is distributed systemically. Its lipophilic nature leads to a high

affinity for adipose and other poorly perfused tissues.[10][12] This was confirmed in rodent

studies where α-pinene concentrations were found to be higher in the mammary glands (which

are rich in adipocytes) than in the blood, indicating tissue retention.[4] The elimination from

blood is triphasic, with a long terminal half-life (gamma half-life of ~695 minutes in humans)

reflecting this slow release from fatty tissues.[4]

Metabolism: The Critical Bioactivation Step
Metabolism is the most critical phase in determining the ultimate toxicity of α-pinene. It is not

the parent compound itself but its metabolites that are often responsible for adverse effects.

The primary metabolic pathways involve oxidation reactions catalyzed by cytochrome P450

(CYP) enzymes.

Key metabolic transformations include:

Epoxidation: Oxidation of the double bond forms α-pinene oxide, a prospective reactive

metabolite.[3][4] This epoxide is a key intermediate and has been shown to be genotoxic,

unlike the parent compound.[8][15]
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Allylic Oxidation: Oxidation at the carbon atoms adjacent to the double bond yields

metabolites such as cis- and trans-verbenol, myrtenol, and myrtenic acid.[14]

Decyclization: Ring-opening can occur, particularly in microbial metabolism, leading to

acyclic aldehydes and acids.[16]

Studies comparing rat and human liver microsomes and hepatocytes show that while both

species produce α-pinene oxide, the formation was up to 4-fold higher in rats.[8][15] This

species difference is a crucial consideration when extrapolating rodent toxicity data to human

risk assessment.
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Fig 1: Simplified metabolic pathway of alpha-pinene.
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Metabolism facilitates excretion by converting the lipophilic α-pinene into more water-soluble

compounds. Elimination occurs rapidly for the metabolites. In humans, after oral administration,

urinary metabolites reached their maximum concentration around 1.6 hours post-exposure and

declined to baseline within 24 hours.[14] Very little of the parent compound is excreted

unchanged in the urine (<0.001%) or exhaled air (~8%), underscoring the efficiency of its

metabolic clearance.[12]

Toxicological Profile: A Hazard Endpoint Analysis
The following sections detail the known toxicological effects of α-pinene, focusing on the

causality behind the observed outcomes.

Acute Toxicity
Alpha-pinene exhibits moderate to low acute toxicity across different exposure routes.

Ingestion can cause gastric irritation, nausea, and vomiting, while high-level inhalation may

lead to central nervous system (CNS) depression with symptoms like dizziness, ataxia, and in

severe cases, coma.[17][18][19] Aspiration into the lungs is a significant hazard, potentially

causing chemical pneumonitis.[13][18]

Table 2: Summary of Acute Toxicity Data for Alpha-Pinene

Route Species Value (LD₅₀/LC₅₀) Source(s)

Oral Rat
3700 - 5000 mg/kg
bw

[17][18][20][21]

Oral (cut-off) Rat 500 mg/kg bw [13][21]

Dermal Rat >2000 mg/kg bw [13][21][22]

Dermal Rabbit >5000 mg/kg bw [18]

Inhalation Mouse LC₅₀: 9000 mg/m³ [17]

| Inhalation | Rat | LC₅₀: 13,500 mg/m³ |[17] |

Irritation and Sensitization
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Skin Irritation: Alpha-pinene is classified as a skin irritant.[20] Prolonged or repeated contact

can cause redness, swelling, and scaling.[17]

Eye Irritation: It is considered a strong eye irritant with the potential for severe injury.[20]

Skin Sensitization: There is conclusive evidence that α-pinene is a skin sensitizer.[20][21][22]

This is a critical endpoint for consumer products. The mechanism likely involves the

formation of haptens (small molecules that elicit an immune response only when attached to

a large carrier such as a protein) from α-pinene or its oxidation products, which then trigger a

cell-mediated immune reaction.[17] Turpentine oil, of which α-pinene is the primary

constituent, is classified as a Category 1 skin sensitizer.[13]

Repeated-Dose (Sub-chronic) Toxicity
The National Toxicology Program (NTP) has conducted extensive 2-week and 3-month (90-

day) inhalation studies in rats and mice, which provide the most robust data on repeated-dose

toxicity.[23][24]

Target Organs: The primary targets identified were the liver, urinary system (kidney in rats,

urinary bladder in mice), and the male reproductive system.[23]

Key Findings in Rats (3-Month Study):

Kidney: Increased incidences of kidney lesions were the most sensitive endpoint in male

rats, with a Lowest-Observed-Effect Level (LOEL) of 25 ppm.[23]

Liver: Increased relative liver weights were observed in female rats at ≥25 ppm, though

without corresponding histopathological changes.[23]

Key Findings in Mice (3-Month Study):

Urinary Bladder: The most prominent effect was transitional epithelium hyperplasia of the

urinary bladder in both sexes at concentrations of 100 ppm and above.[23] This is a

relatively rare finding in NTP studies and suggests a specific local toxicity, possibly from a

urinary metabolite.
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Male Reproduction: A significant, dose-dependent decrease in caudal sperm counts was

observed in male mice at ≥100 ppm.[23]

Genotoxicity and Carcinogenicity
This is an area where the duality of α-pinene is most apparent.

Genotoxicity:

Alpha-Pinene (Parent Compound): Overwhelmingly, α-pinene is not mutagenic in

bacterial reverse mutation assays (Ames test) with or without metabolic activation.[21][23]

[24][25] It also did not induce DNA damage in an in vitro comet assay in human lung cells.

[25]

Alpha-Pinene Oxide (Metabolite): In stark contrast, the metabolite α-pinene oxide is

mutagenic in the Ames test at concentrations of ≥25 µ g/plate .[8][15]

Mechanism: The lack of mutagenicity of the parent compound in standard assays is likely

because the concentration of the α-pinene oxide metabolite formed under test conditions

is too low to elicit a positive response.[8][15] The epoxide is a reactive electrophile capable

of forming adducts with DNA, which is the causal mechanism for its genotoxicity. This

highlights the critical importance of evaluating not just the parent compound but also its

key metabolites.

Carcinogenicity: Chronic toxicity and carcinogenicity data for α-pinene are not available.[3]

[24] The positive genotoxicity finding for its metabolite, α-pinene oxide, and the observation

of urinary bladder hyperplasia in mice raise a concern that warrants further investigation.

Reproductive and Developmental Toxicity
The data on reproductive and developmental toxicity are limited.

The 3-month NTP inhalation study showed significantly lower numbers of sperm per cauda in

male rats (at 200 and 400 ppm) and male mice (at ≥100 ppm).[23]

Expert panel assessments have concluded a No-Observed-Adverse-Effect Level (NOAEL)

for developmental toxicity at 358 mg/kg bw/day and a NOAEL for fertility at 118 mg/kg

bw/day based on available data.[21]
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A study on zebrafish embryos found low embryotoxicity, with an LC₅₀ of 441 mg/L and an

EC₅₀ of 368 mg/L, suggesting it is relatively safe at early life stages in this model.[5]

However, dedicated mammalian developmental toxicity studies (OECD TG 414) are lacking.

Neurotoxicity
The neurotoxic potential of α-pinene is complex. At very high concentrations, it causes CNS

depression as noted in acute toxicity.[19] Conversely, numerous studies have investigated its

potential neuroprotective effects, showing it may attenuate oxidative stress and

neuroinflammation in models of Parkinson's and Alzheimer's disease.[6][7][26] This therapeutic

potential is an active area of research but does not negate the acute depressant effects at high

exposure levels.

Safety Assessment and Regulatory Context
A safety assessment integrates hazard, dose-response, and exposure data to characterize risk.

1. Hazard Identification
- Skin/Eye Irritation
- Skin Sensitization

- Target Organ Toxicity (Liver, Kidney)
- Genotoxicity (via metabolite)

- Reproductive Effects (sperm count)

2. Dose-Response Assessment
- Determine NOAELs/LOAELs

- Oral LD50: ~3700 mg/kg
- Inhalation NOAEC (mice): 50 ppm
- Sensitization NESIL: 7000 µg/cm²

4. Risk Characterization
- Margin of Exposure (MoE) Calculation

- Compare Exposure to NOAEL
- Set Regulatory Limits (e.g., OELs)

3. Exposure Assessment
- Identify Routes (Inhalation, Dermal)

- Quantify Levels (Occupational, Consumer)
- Indoor Air: ~5.6 µg/m³

- Sawmills: up to 152 mg/m³

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 17 Tech Support

https://cmuj.cmu.ac.th/nlsc/journal/article/975
https://nj.gov/health/eoh/rtkweb/documents/fs/0052.pdf
https://pubmed.ncbi.nlm.nih.gov/34464010/
https://www.researchgate.net/publication/358688515_Neuroprotective_effect_of_alpha-pinene_is_mediated_by_suppression_of_the_TNF-aNF-kB_pathway_in_Alzheimer's_disease_rat_model
https://www.tandfonline.com/doi/abs/10.1080/00207454.2024.2341916
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig 2: Logical framework for the safety assessment of alpha-pinene.

Exposure Assessment
Human exposure is widespread but highly variable.

General Population: Exposure occurs via indoor air from cleaning products, air fresheners,

and building materials, with geometric mean concentrations reported around 5.63 μg/m³.[4]

The general population also has dietary exposure through its use as a GRAS (Generally

Recognized as Safe) flavoring substance.[3]

Occupational: Exposure can be significantly higher in industries like lumber and sawmills,

where concentrations can range from 57 to 152 mg/m³ (approx. 10 to 27 ppm).[3][4]

Risk Characterization and Regulatory Limits
The risk from α-pinene depends on the exposure scenario and the endpoint of concern.

For acute effects, the risk to the general population is low.

For skin sensitization, the risk is managed by setting concentration limits in consumer

products based on a No Expected Sensitization Induction Level (NESIL).[21]

For systemic effects from repeated inhalation, a Margin of Exposure (MoE) is calculated by

comparing expected human exposure levels to the NOAELs derived from animal studies.

Occupational Exposure Limits (OELs): While no specific OEL exists for α-pinene in the US,

limits are set for turpentine, which is primarily α-pinene. The ACGIH Threshold Limit Value

(TLV) is 20 ppm, and the OSHA Permissible Exposure Limit (PEL) is 100 ppm, both as an 8-

hour time-weighted average.[19][23]

Key Experimental Protocol: In Vitro Mammalian Cell
Micronucleus Test (OECD TG 487)
The causality of α-pinene's toxicity is linked to its metabolites. Therefore, assessing the

genotoxic potential of the parent compound and its key metabolites (like α-pinene oxide) in a
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mammalian system with metabolic activation capability is a critical experimental step. The in

vitro micronucleus test is an authoritative method for this purpose.

Objective: To determine if a test substance induces micronuclei (MN), which are indicators of

chromosomal damage (clastogenicity) or aneuploidy.

Step-by-Step Methodology:

Cell Culture:

Select a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y,

CHO, V79, or TK6 cells).

Culture cells in appropriate medium supplemented with serum and antibiotics under

standard conditions (37°C, 5% CO₂).

Metabolic Activation:

For a comprehensive assessment, conduct the assay with and without an exogenous

metabolic activation system.

The standard system is a cofactor-supplemented post-mitochondrial fraction (S9)

prepared from the livers of rodents treated with an enzyme-inducing agent like Aroclor

1254 or a combination of phenobarbital and β-naphthoflavone.

Test Chemical Preparation & Dosing:

Prepare a stock solution of α-pinene (and α-pinene oxide for comparison) in a suitable

solvent (e.g., DMSO).

Determine the concentration range based on a preliminary cytotoxicity assay (e.g.,

Relative Population Doubling or Relative Increase in Cell Count). The highest

concentration should induce ~50-60% cytotoxicity. A minimum of three analyzable

concentrations should be used.

Exposure:
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Short Treatment (3-6 hours) with S9: Seed cells. Add S9 mix and the test article. Incubate

for 3-6 hours. Wash cells and add fresh medium.

Short Treatment (3-6 hours) without S9: Same as above but without the S9 mix.

Continuous Treatment (1.5-2.0 normal cell cycles) without S9: Add test article and

incubate for the full period without washing.

Harvesting and Cytokinesis Block:

Add Cytochalasin B (Cyt-B) to the culture medium at the appropriate time. Cyt-B blocks

cytokinesis, resulting in binucleated cells. This is crucial as it ensures that only cells that

have undergone one mitosis are scored for micronuclei.

Harvest cells at a time equivalent to 1.5-2.0 normal cell cycles after the beginning of

treatment.

Slide Preparation and Staining:

Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.

Stain with a DNA-specific stain like Giemsa, or a fluorescent stain like DAPI or Acridine

Orange.

Scoring:

Using a microscope, score at least 2000 binucleated cells per concentration for the

presence of micronuclei.

Micronuclei should be small, non-refractile, circular bodies in the cytoplasm, with a

diameter typically <1/3rd of the main nucleus.

Simultaneously, determine the Cytokinesis-Block Proliferation Index (CBPI) from at least

500 cells to assess cytotoxicity.

Data Analysis:
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Compare the frequency of micronucleated cells in treated cultures to the concurrent

solvent/negative control.

Use appropriate statistical analysis (e.g., Chi-square test).

A result is considered positive if there is a concentration-dependent increase in MN

frequency and at least one concentration is statistically significant.
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Fig 3: Workflow for the In Vitro Micronucleus Test.
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Conclusion
The toxicological profile of α-pinene is multifaceted. It possesses low to moderate acute toxicity

and is a known skin irritant and sensitizer. Repeated inhalation exposure targets the liver,

kidney (in rats), urinary bladder (in mice), and male reproductive system at concentrations

relevant to occupational settings. The most significant toxicological finding is the genotoxicity of

its metabolite, α-pinene oxide. While the parent compound is not mutagenic, its bioactivation to

a reactive epoxide represents a critical hazard that must be considered in any safety

assessment. The absence of chronic carcinogenicity data remains a notable data gap. For

professionals in research and drug development, this profile underscores the necessity of

evaluating not only a parent compound but also its significant metabolites to conduct a

scientifically robust and trustworthy safety assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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